4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
The compound 4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide features a benzamide core with three key substituents:
- A 4-chloro group on the benzene ring.
- A 1,3-thiazol-2-yl moiety at the amide nitrogen.
- A 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group at the 3-position of the benzene ring.
Properties
IUPAC Name |
4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c14-9-2-1-8(12(19)16-13-15-4-5-22-13)7-10(9)17-11(18)3-6-23(17,20)21/h1-2,4-5,7H,3,6H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBIUBTXUFWTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-chloro-N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibit antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance:
- A study by Zhang et al. (2020) showed that thiazole-based compounds have potent activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Thiazolidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells:
- Research by Lee et al. (2021) highlighted that thiazolidine compounds can target specific pathways involved in cancer cell proliferation.
Agricultural Applications
Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide. Thiazole derivatives are known for their effectiveness against various pests:
- A study conducted by Kumar et al. (2019) reported that thiazole-containing pesticides exhibit high toxicity against common agricultural pests.
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal | Antimicrobial agents | Zhang et al. (2020) |
| Anticancer agents | Lee et al. (2021) | |
| Agricultural | Pesticides | Kumar et al. (2019) |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of thiazole derivatives, including the target compound, researchers found significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance activity.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. The findings suggest that it could be developed into a therapeutic agent for specific types of cancer.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzamide-Thiazole/Thiazolidinone Derivatives
Compound 21 (SGK-349)
- Structure: 4-Chloro-N-(indole derivative)-3-(thiazolidinone sulfonyl)benzamide.
- Key Differences: Replaces the thiazol-2-yl group with a 2-methyl-2,3-dihydro-1H-indole moiety. The 1,1,3-trioxo-thiazolidine is substituted with a sulfonyl-linked thiazolidinone.
- Biological Activity : Demonstrated anticancer activity (pro-apoptotic effects) with a molecular weight of 478.974 g/mol and moderate yield (42%) .
AB4 (2-Aminothiazole Sulfonamide)
- Structure: 2-Amino-N-(4-methylthiazol-2-yl)-5-(triazolyl sulfanyl)benzamide.
- Key Differences :
- Features a triazolyl sulfanyl group instead of the trioxo-thiazolidine.
- Lacks the chloro substituent.
CID 988260
- Structure : 4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide.
- Key Differences :
N-[4-Chloro-3-(1,1-Dioxo-Thiazolidin-2-yl)Phenyl]-2-(Trifluoromethyl)Benzamide
- Structure : Similar to the target compound but substitutes the thiazol-2-yl group with a trifluoromethyl moiety.
- Key Differences: The trifluoromethyl group enhances metabolic stability via strong electron-withdrawing effects.
Structural and Functional Implications
| Property | Target Compound | Compound 21 (SGK-349) | AB4 | CID 988260 |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₄S₂ | C₂₀H₁₉ClN₄O₄S₂ | C₁₄H₁₂ClN₅O₂S₂ | C₁₇H₁₂Cl₂N₂OS |
| Molecular Weight | ~395.84 g/mol | 478.974 g/mol | ~413.91 g/mol | ~355.26 g/mol |
| Key Substituents | Trioxo-thiazolidine, thiazole | Sulfonyl-thiazolidinone, indole | Triazolyl sulfanyl, thiazole | Chlorobenzyl, thiazole |
| Potential Activity | Anticancer (inferred) | Pro-apoptotic (confirmed) | Antimicrobial (analogue) | Unknown |
| Metabolic Stability | Moderate (trioxo group) | Low (bulky indole) | High (sulfonamide) | High (lipophilic substituent) |
Key Research Findings
Trioxo-Thiazolidine vs.
Thiazole Modifications : Substitutions at the 5-position of the thiazole (e.g., chlorobenzyl in CID 988260) increase lipophilicity, which could improve bioavailability but may also raise toxicity concerns .
Electron-Withdrawing Groups : The trifluoromethyl group in ’s analogue highlights the trade-off between metabolic stability and synthetic complexity .
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
- Solid-state NMR : Confirms protonation states and detects tautomeric forms (e.g., thiazole vs. thiazolidinone ring dynamics) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety) .
Methodological Tip : For SCXRD, grow crystals via slow evaporation in methanol or DMF to ensure high-quality diffraction .
How can the compound’s reactivity be leveraged to design derivatives with enhanced bioactivity?
Advanced Research Question
- Functional group modifications :
- Oxidation : Convert the thioxo group (C=S) in the thiazolidinone ring to sulfone (C=O) for improved metabolic stability .
- Reductive alkylation : Introduce hydrophobic substituents (e.g., propyl or benzyl groups) to enhance membrane permeability .
- Structure-activity relationship (SAR) : Replace the chloro substituent with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to optimize binding to hydrophobic enzyme pockets .
Synthetic Example : Synthesize 4-nitro analogs via nucleophilic aromatic substitution, using NaNO₂/CuCN in DMF at 80°C .
What strategies mitigate side reactions during the synthesis of thiazolidinone-containing analogs?
Advanced Research Question
Common side reactions include:
- Ring-opening hydrolysis : Avoid aqueous workup for intermediates with labile thiazolidinone rings; use anhydrous Na₂SO₄ for drying .
- Oxidative degradation : Store intermediates under argon at –20°C to prevent sulfoxide formation .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonating agent) and monitor reaction progress via HPLC .
Troubleshooting : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to quench excess reagents in situ .
How do researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Basic Research Question
- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For example, PFOR enzyme inhibition by benzamide derivatives shows competitive binding with pyruvate .
- Docking simulations : Use software like AutoDock Vina to model interactions between the thiazole ring and enzyme active sites (e.g., π-π stacking with histidine residues) .
- Mutagenesis studies : Validate binding by testing activity against mutant enzymes lacking key residues (e.g., His278Ala in PFOR) .
Experimental Design : Combine kinetic assays with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
What are the critical considerations for scaling up the synthesis of this compound?
Advanced Research Question
- Solvent selection : Replace dichloromethane with ethyl acetate for safer large-scale reactions .
- Catalyst efficiency : Optimize Pd/C loading (0.5–1 mol%) for hydrogenation steps to reduce costs .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints and impurities .
Case Study : A scaled-up synthesis (10 g) achieved 78% yield by switching from batch to flow chemistry for the amide coupling step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
